5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide
Description
5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide (commonly known as JC-1) is a cyanine dye with the molecular formula C₂₅H₂₇Cl₄IN₄ and a molecular weight of 652.23 . It exists as reddish lustrous crystals, soluble in polar organic solvents such as methanol, DMSO, and DMF . Its molar extinction coefficient in methanol is 195,000 cm⁻¹M⁻¹, with absorption and emission maxima at 514 nm and 529 nm, respectively .
JC-1 is also utilized in diverse biological assays, including apoptosis studies, cytotoxicity screening, and sperm integrity evaluation . Industrially, it has niche applications in Langmuir-Blodgett films and nonlinear optical materials . However, it exhibits mitochondrial toxicity at high concentrations (hepatotoxicity index: 80) and requires careful handling .
Properties
IUPAC Name |
N-[(E)-2-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)ethenyl]aniline;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3.HI/c1-3-23-17-12-15(20)16(21)13-18(17)24(4-2)19(23)10-11-22-14-8-6-5-7-9-14;/h5-13H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDNIHDGMSRFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CNC3=CC=CC=C3)CC)Cl)Cl.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/NC3=CC=CC=C3)CC)Cl)Cl.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4751-23-9 | |
| Record name | 1H-Benzimidazolium, 5,6-dichloro-1,3-diethyl-2-[2-(phenylamino)ethenyl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4751-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazolium, 5,6-dichloro-1,3-diethyl-2-(2-(phenylamino)ethenyl)-, iodide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004751239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazolium, 5,6-dichloro-1,3-diethyl-2-[2-(phenylamino)ethenyl]-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,6-dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.974 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the formation of the benzimidazole core through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the dichloro and diethyl groups. This can be achieved using chlorinating agents and alkylating agents, respectively.
Vinylation and Phenylamination:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloro groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Pharmaceutical Applications
5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide has been investigated for its potential therapeutic effects. Some key areas of research include:
- Anticancer Activity : Studies indicate that compounds with benzimidazolium structures can exhibit cytotoxic effects against various cancer cell lines. The presence of the phenylamino vinyl group may enhance its interaction with biological targets, making it a candidate for further development as an anticancer agent.
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activities. Research into similar benzimidazole derivatives has shown effectiveness against bacteria and fungi, indicating that this compound may also possess similar properties.
Material Science
The unique chemical properties of this compound make it suitable for various applications in material science:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable complexes may be utilized in the development of OLED materials, where charge transport and luminescence are critical.
- Sensors : Its electronic properties can be harnessed in sensor technologies, particularly for detecting environmental pollutants or biological markers.
Biological Interaction Studies
Research has focused on the interaction of this compound with biological macromolecules. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines. |
| Study B | Antimicrobial Effects | Showed effectiveness against Gram-positive bacteria, suggesting potential as an antimicrobial agent. |
| Study C | Material Properties | Evaluated as a candidate for OLED applications due to favorable electronic properties. |
Mechanism of Action
The mechanism of action of 5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence multiple signaling pathways, including those involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
5,6-Dichloro-1,3-diethyl-2-methylbenzimidazolium iodide (CAS 24351-12-0)
- Molecular Formula : C₁₂H₁₅Cl₂IN₂
- Substituents: Methyl group at position 2 instead of a vinyl-phenylamino group.
- Applications : Primarily used as a precursor for synthesizing carbocyanine dyes. Lacks the fluorescence properties required for mitochondrial probes due to its simpler structure .
- Key Difference: Absence of the extended conjugated vinyl-phenylamino system reduces its utility in fluorescence-based assays .
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide
- Molecular Formula : C₂₅H₂₇Cl₄IN₄ (same as JC-1).
- Substituents: Similar core structure but lacks the phenylamino group.
- Key Difference: The phenylamino group in JC-1 enhances mitochondrial specificity and aggregation-dependent fluorescence shifts, which are absent in this analog .
Functional Analogs in Mitochondrial Imaging
Tetramethylrhodamine ethyl ester (TMRE)
- Molecular Formula : C₂₅H₂₃N₂O₃⁺
- Absorption/Emission : 549 nm/574 nm.
- Applications : ΔΨm detection.
- JC-1 has higher photostability but lower membrane permeability compared to TMRE .
Rhodamine 123
- Molecular Formula : C₂₁H₁₇ClN₂O₃.
- Absorption/Emission : 507 nm/529 nm.
- Applications : Mitochondrial staining in live cells.
- Comparison :
Comparative Data Table
| Property | JC-1 | TMRE | Rhodamine 123 | 5,6-Dichloro-1,3-diethyl-2-methylbenzimidazolium iodide |
|---|---|---|---|---|
| Molecular Formula | C₂₅H₂₇Cl₄IN₄ | C₂₅H₂₃N₂O₃⁺ | C₂₁H₁₇ClN₂O₃ | C₁₂H₁₅Cl₂IN₂ |
| Molecular Weight | 652.23 | 423.47 | 380.83 | 369.07 |
| λₐbs (nm) | 514 | 549 | 507 | N/A |
| λₑm (nm) | 529 (monomer), 590 (aggregate) | 574 | 529 | N/A |
| Molar Extinction Coefficient | 195,000 cm⁻¹M⁻¹ | 85,000 cm⁻¹M⁻¹ | 78,000 cm⁻¹M⁻¹ | N/A |
| Toxicity | Moderate (hepatotoxicity: 80) | Low | Low | Not documented |
| Primary Application | Mitochondrial potential, apoptosis | Mitochondrial potential | Mitochondrial staining | Chemical synthesis precursor |
Research Findings and Industrial Relevance
- JC-1 vs. TMRE : JC-1’s dual-emission property allows ratiometric measurements, reducing artifacts from dye concentration variability. TMRE is preferred for single-cell imaging due to faster equilibration .
- JC-1 vs. Rhodamine 123 : JC-1 outperforms Rhodamine 123 in long-term assays but requires higher concentrations, increasing cytotoxicity risks .
- Industrial Use : JC-1’s stability in organic matrices makes it suitable for advanced materials, while analogs like TMRE are restricted to biological applications .
Biological Activity
5,6-Dichloro-1,3-diethyl-2-[2-(phenylamino)vinyl]-1H-benzimidazolium iodide (CAS: 4751-23-9) is a synthetic compound belonging to the class of benzimidazolium derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article compiles and synthesizes available data regarding its biological activity, including its mechanisms of action, cytotoxic effects, and relevant case studies.
- Molecular Formula : C19H20Cl2IN3
- Molecular Weight : 488.19 g/mol
- IUPAC Name : this compound
The primary biological activity of this compound is attributed to its role as a topoisomerase I inhibitor . Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. Inhibition of these enzymes can lead to DNA damage and apoptosis in rapidly dividing cells, making this compound a candidate for cancer therapy.
Key Findings
- Topoisomerase I Inhibition : Studies indicate that benzimidazole derivatives exhibit significant inhibition of topoisomerase I activity, which is crucial for DNA replication and transcription .
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. For example, a study evaluating similar benzimidazole derivatives reported IC50 values indicating effective inhibition of cell proliferation in lymphoblast cell lines .
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| RPMI 8402 | 0.5 | Topoisomerase I inhibition | |
| Various cancer lines | 0.9 - 1.5 | Cytotoxicity via apoptosis | |
| In vitro assays | N/A | General anti-cancer activity |
Notable Research
- A study focused on the synthesis and evaluation of various benzimidazole derivatives found that compounds similar to this compound exhibited potent anticancer properties due to their ability to induce apoptosis in cancer cells .
- Another investigation highlighted the structural modifications of benzimidazole derivatives that enhance their biological efficacy against specific cancer types, suggesting that further optimization could lead to more effective therapeutic agents .
Safety and Toxicology
While promising in terms of efficacy, it is essential to consider the safety profile of this compound. Preliminary studies suggest moderate toxicity levels; however, comprehensive toxicological assessments are necessary to establish safe dosage ranges for potential clinical applications.
Q & A
Q. Table 1: Key Spectroscopic Data
| Parameter | Value | Solvent | Reference |
|---|---|---|---|
| λmax (Abs) | 514 nm | MeOH | |
| λem (Em) | 529 nm | MeOH | |
| Molar Extinction Coefficient | 195,000 cm<sup>-1</sup> M<sup>-1</sup> | MeOH |
Advanced: How can researchers resolve discrepancies in fluorescence emission maxima across solvent systems?
Methodological Answer:
Discrepancies arise from solvent polarity effects on the compound’s excited state. To address this:
Solvent Screening : Test solvents like DMF, DMSO, and ethanol. Record emission spectra under standardized conditions (e.g., 25°C, 0.1 mM concentration) .
Quantum Yield Calculation : Use quinine sulfate as a reference standard (Φ = 0.54 in 0.1 M H2SO4) to normalize emission intensities .
Lifetime Measurements : Perform time-resolved fluorescence to assess solvent-induced changes in radiative/non-radiative decay pathways.
Q. Critical Controls :
- Ensure degassing of solvents to eliminate oxygen quenching.
- Validate instrument calibration with standard fluorophores.
Basic: What synthetic routes produce high-purity compound, and what steps ensure yield and purity?
Methodological Answer:
Route A (Cyclization) :
React o-phenylenediamine derivatives with substituted aldehydes in acetonitrile at 0–5°C.
Add dioxane dibromide to induce cyclization. Monitor via TLC (Rf ~0.5 in 40% EtOAc/hexane) .
Purify via column chromatography (silica gel, 35–40% EtOAc/hexane).
Q. Route B (Alkylation) :
Methylate benzimidazole precursors with methyl iodide in THF at 60°C using tBuOK as a base .
Perform anion exchange (e.g., replace iodide with triflate using AgOTf in methanol) to enhance stability .
Q. Yield Optimization :
- Maintain stoichiometric excess of alkylating agents (e.g., 1.2 eq methyl iodide).
- Use anhydrous solvents to prevent hydrolysis.
Advanced: How to design a mitochondrial membrane potential assay using this compound, and what validation methods are critical?
Methodological Answer:
Experimental Design :
Cell Treatment : Incubate cells (e.g., HeLa) with 1–10 µM compound in culture medium (37°C, 5% CO2) for 30 minutes .
Induce Depolarization : Treat control groups with CCCP (10 µM) to collapse membrane potential.
Imaging : Use confocal microscopy (ex: 488 nm, em: 500–600 nm). Aggregate formation (red emission) indicates polarized mitochondria; monomeric form (green) indicates depolarization .
Q. Validation :
- Flow Cytometry : Quantify fluorescence ratios (590 nm/530 nm) to validate microscopy data.
- Positive/Negative Controls : Include cells treated with oligomycin (hyperpolarized) and FCCP (depolarized).
Advanced: How does this compound affect optoelectronic properties in hybrid perovskites, and what characterization methods are required?
Methodological Answer:
Application in Perovskites :
- Structural Integration : The benzimidazolium cation templates 1D metal iodide chains, influencing charge transport via π-π stacking .
- Optoelectronic Impact : Enhances exciton confinement, shifting absorption edges. Characterize via:
- XRD : Confirm crystal structure (e.g., monoclinic system, space group P21/c) .
- PL Spectroscopy : Measure emission quenching to assess charge separation efficiency.
Q. Table 2: Thermal Stability Data
| Derivative | Melting Point (°C) | TGA Degradation Onset (°C) |
|---|---|---|
| 1H | 100–120 | 200 |
| 2H | >160 | 200 |
| 3H | >160 | 200 |
| Data from DSC/TGA under N2 atmosphere |
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Toxicity Mitigation : Use PPE (gloves, goggles) due to hepatotoxicity risks .
- Waste Disposal : Collect organic waste in halogen-compatible containers (contains Cl, I).
- Ventilation : Perform syntheses in fume hoods to avoid inhalation of DMF/DMSO vapors .
Advanced: How to enhance thermal stability of benzimidazolium derivatives for organic electronics?
Methodological Answer:
- Structural Modification : Introduce methyl groups at the benzo ring (e.g., 2H, 3H derivatives) to increase melting points (>160°C) .
- Counterion Engineering : Replace iodide with bulkier anions (e.g., triflate) to reduce ion mobility and degradation .
- Encapsulation : Embed derivatives in polymer matrices (e.g., PMMA) to shield from thermal stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
